2-Chloro-5-phenylbenzoxazole
Overview
Description
2-Chloro-5-phenylbenzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a chlorine atom at the second position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylbenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, such as palladium or nickel, are frequently used in these processes to facilitate the cyclization and chlorination steps .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylbenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substituted benzoxazoles with various functional groups.
- Oxidized or reduced derivatives of the benzoxazole ring .
Scientific Research Applications
2-Chloro-5-phenylbenzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Applications: Employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylbenzoxazole in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The benzoxazole ring allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity to biological targets .
Comparison with Similar Compounds
2-Phenylbenzoxazole: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
2-Chloro-5-methylbenzoxazole: Substituted with a methyl group instead of a phenyl group, altering its electronic properties and applications.
Uniqueness: 2-Chloro-5-phenylbenzoxazole is unique due to the combined presence of a chlorine atom and a phenyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-chloro-5-phenyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXILSHVRIETJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309524 | |
Record name | 2-Chloro-5-phenylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439607-88-2 | |
Record name | 2-Chloro-5-phenylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439607-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-phenylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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